molecular formula C5H11NS B3342538 2-Ethylthiazolidine CAS No. 24050-09-7

2-Ethylthiazolidine

Cat. No.: B3342538
CAS No.: 24050-09-7
M. Wt: 117.22 g/mol
InChI Key: SZLVYXIKAAFTFY-UHFFFAOYSA-N
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Description

2-Ethylthiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylthiazolidine can be synthesized through the reaction of 2-ethyl-1,2-aminothiol with aldehydes under physiological conditions. This reaction is a type of click chemistry that is efficient and stable, producing the thiazolidine product without the need for a catalyst . The reaction typically involves the condensation of 1,2-aminothiols with aldehydes, forming a stable thiazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve the use of ortho-boronic acid modified benzaldehydes to improve reaction kinetics and drive the reaction at neutral pH . This method ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Comparison with Similar Compounds

    Thiazolidine: The parent compound with similar structural features but without the ethyl group.

    Thiazolidinone: Contains a carbonyl group at the fourth position, offering different reactivity and applications.

    Thiazole: A related heterocycle with a double bond between the carbon and nitrogen atoms.

Uniqueness of 2-Ethylthiazolidine: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. This modification can enhance its pharmacokinetic properties and make it a valuable scaffold for drug development .

Properties

IUPAC Name

2-ethyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-2-5-6-3-4-7-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLVYXIKAAFTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NCCS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946895
Record name 2-Ethyl-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24050-09-7
Record name 2-Ethylthiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24050-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidine, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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